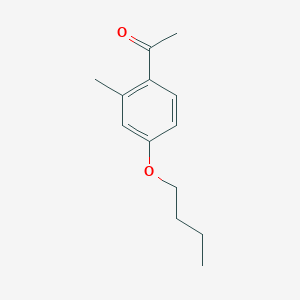
4-Bromo-3'-fluoro-4'-methylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3’-fluoro-4’-methylbiphenyl is an organic compound with the molecular formula C13H10BrF It is a biphenyl derivative where the biphenyl core is substituted with bromine, fluorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-3’-fluoro-4’-methylbiphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’-fluoro-4’-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3’-fluoro-4’-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides; solvents like ethanol or acetonitrile; temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide; solvents like acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like ether or tetrahydrofuran.
Major Products
Substitution: Products include various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Products include biphenyl derivatives with additional oxygen-containing functional groups.
Reduction: Products include dehalogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromo-3’-fluoro-4’-methylbiphenyl has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of biphenyl derivatives with biological systems.
Mécanisme D'action
The mechanism of action of 4-Bromo-3’-fluoro-4’-methylbiphenyl depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials with specific characteristics. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-fluorobiphenyl: Similar structure but lacks the methyl group.
4-Bromo-3’-methylbiphenyl: Similar structure but lacks the fluorine atom.
3-Fluoro-4’-methylbiphenyl: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-3’-fluoro-4’-methylbiphenyl is unique due to the presence of all three substituents (bromine, fluorine, and methyl) on the biphenyl core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-fluoro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFCPQGZVQBQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991215.png)




![1-[3-(Dimethylamino)phenyl]-2-methyl-2-propanol](/img/structure/B7991244.png)

![2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7991267.png)

![1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991306.png)



